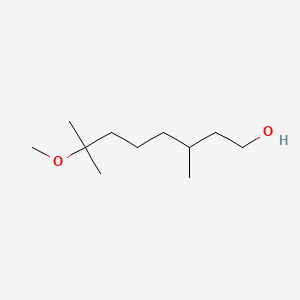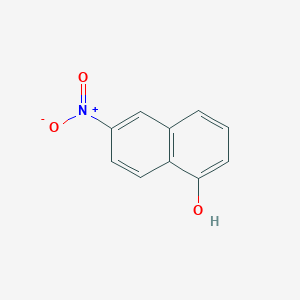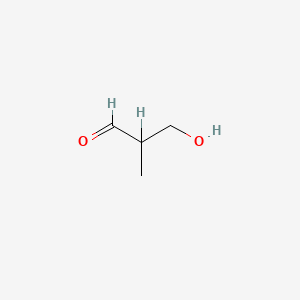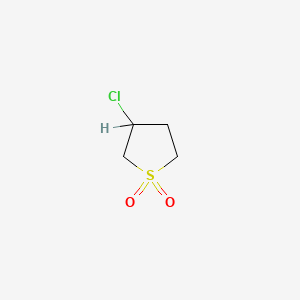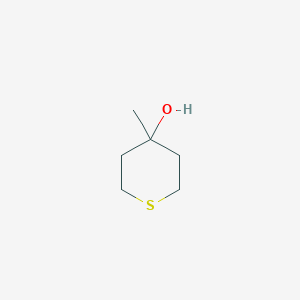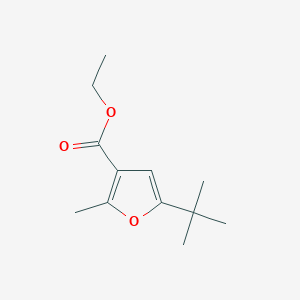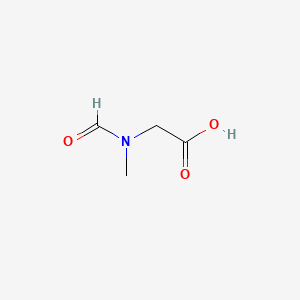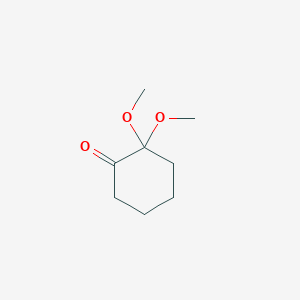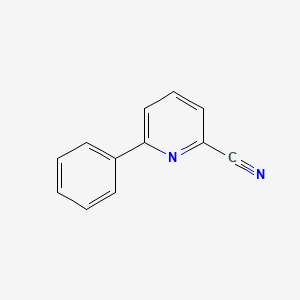
2-Cyano-6-phenylpyridine
Overview
Description
2-Cyano-6-phenylpyridine is an organic compound that belongs to the class of nitriles and pyridines It is characterized by a cyano group (-CN) attached to the second position of the pyridine ring and a phenyl group attached to the sixth position
Mechanism of Action
Target of Action
The primary target of 2-Cyano-6-phenylpyridine is the enzyme glucose oxidase from Aspergillus niger . This enzyme plays a crucial role in the oxidation of D-glucose by O2 into the corresponding lactone .
Mode of Action
This compound, specifically its derivatives, behave as noncompetitive inhibitors of glucose oxidase The binding changes the enzyme’s shape and prevents the substrate from attaching to the active site, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
The inhibition of glucose oxidase affects the biochemical pathway of glucose oxidation. In the presence of this compound, the oxidation of D-glucose by O2 into the corresponding lactone is inhibited . This could potentially disrupt energy production, as glucose oxidation is a critical step in cellular respiration.
Result of Action
The primary result of this compound’s action is the inhibition of glucose oxidase activity. This inhibition could potentially disrupt glucose metabolism, leading to a decrease in energy production . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to inhibit glucose oxidase . For example, changes in pH and temperature can alter the compound’s structure and, consequently, its ability to bind to and inhibit the enzyme .
Biochemical Analysis
Biochemical Properties
The compound is known for its structure, melting point, boiling point, density, molecular formula, and molecular weight .
Cellular Effects
Some studies suggest that similar compounds may have an impact on cellular processes
Molecular Mechanism
While some studies have explored the synthesis routes of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-6-phenylpyridine typically involves the reaction of 2-chloro-6-cyanopyridine with phenylboronic acid. The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of potassium carbonate. The reaction mixture is refluxed in a solvent mixture of toluene and ethanol for 16 hours. The product is then purified through silica gel column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the aforementioned synthetic route. Industrial processes may optimize reaction conditions, such as temperature, pressure, and solvent systems, to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-6-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Cyclization: Acidic or basic conditions depending on the desired cyclized product.
Major Products:
Amines: Reduction of the cyano group yields amines.
Heterocycles: Cyclization reactions can produce various heterocyclic compounds.
Scientific Research Applications
2-Cyano-6-phenylpyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of organic electronic materials due to its electron-withdrawing cyano group, which enhances charge transport properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor ligands.
Comparison with Similar Compounds
- 2-Cyano-3-phenylpyridine
- 2-Cyano-4-phenylpyridine
- 2-Cyano-5-phenylpyridine
Comparison: 2-Cyano-6-phenylpyridine is unique due to the position of the cyano and phenyl groups on the pyridine ring. This specific arrangement influences its chemical reactivity and physical properties. For instance, the electron-withdrawing effect of the cyano group at the second position can significantly impact the compound’s acidity and nucleophilicity compared to its isomers .
Properties
IUPAC Name |
6-phenylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNQAFNZYVRBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376763 | |
| Record name | 2-CYANO-6-PHENYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39065-47-9 | |
| Record name | 2-CYANO-6-PHENYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-(4-amino-1-benzhydryltriazolo[4,5-c]pyridin-6-yl)carbamate](/img/structure/B3052088.png)
![1-(Diphenylmethyl)-1h-[1,2,3]triazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B3052089.png)
![2h-[1,2,3]Triazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B3052090.png)

